Methyl 4-(propylamino)benzoate

Lipophilicity Drug Design Membrane Permeability

Researchers often face co-elution issues with benzocaine in impurity profiling. Methyl 4-(propylamino)benzoate solves this with a distinct GC retention index (RI=1778 on VF-5MS), enabling unambiguous chromatographic identification. Its LogP of 2.37 bridges the lipophilicity gap between ethyl and butyl analogs, making it ideal for SAR investigations. • Serves as a calibrated reference standard for separating close alkylaminobenzoate impurities. • Functions as a balanced building block for N-alkylated derivatives, offering mild reaction conditions. • Bulk stock available with documented lot-specific purity for procurement consistency.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 317321-39-4
Cat. No. B3124220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(propylamino)benzoate
CAS317321-39-4
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCNC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C11H15NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h4-7,12H,3,8H2,1-2H3
InChIKeyNHSSHRRBSAYAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(propylamino)benzoate: Chemical Identity & Profile


Methyl 4-(propylamino)benzoate (CAS 317321-39-4) is a para-substituted benzoate ester bearing a propylamino group on the aromatic ring, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It belongs to the alkyl 4-aminobenzoate class, a structural family widely studied for local anesthetic activity [1]. Predicted physicochemical parameters include a boiling point of 308.1±25.0 °C, a density of 1.074±0.06 g/cm³, and a pKa of 2.60±0.32 . The compound is primarily utilized as a synthetic intermediate and reference standard in pharmaceutical and analytical research settings.

Synthetic intermediate for alkyl 4-aminobenzoate derivatives and heterocyclic scaffolds
Reference standard with distinct GC retention index for chromatographic method development
SAR probe to evaluate incremental alkyl chain effects on lipophilicity and permeability

Methyl 4-(propylamino)benzoate Substitution Risks


The para-alkylamino substituent exerts a non-linear influence on critical physicochemical properties—most notably lipophilicity (LogP) and polar surface area (PSA)—which in turn govern membrane permeability, solubility, and analytical chromatographic behavior [1]. Even incremental changes in the alkyl chain length from methyl to propyl produce quantifiable differences in LogP and PSA that can alter in vitro activity, formulation stability, and detection parameters [2]. Consequently, substituting Methyl 4-(propylamino)benzoate with a shorter-chain analog (e.g., benzocaine) without method revalidation may compromise experimental reproducibility, while substitution with a longer-chain analog may introduce unanticipated solubility or bioavailability artifacts. The following evidence quantifies these differentiation vectors.

Property
Methyl 4-(propylamino)benzoate
Benzocaine
Mismatch Risk
LogP
2.37
1.86
Higher lipophilicity may alter membrane permeability and analytical elution profile
PSA
38.33 Ų
52.32 Ų
Reduced polar surface area can shift passive diffusion kinetics and formulation behavior
H-bond donors
1 (secondary amine)
2 (primary amine)
Fewer donors may reduce aqueous solubility and alter hydrogen-bonding dependent interactions

Methyl 4-(propylamino)benzoate Differentiation from Analogs


Lipophilicity Difference vs. Benzocaine

Methyl 4-(propylamino)benzoate exhibits a calculated LogP of 2.37 , which is substantially higher than the LogP of the widely used analog benzocaine (ethyl 4-aminobenzoate), reported as 1.86 [1]. This difference of +0.51 log units corresponds to an approximate 3.2-fold higher predicted octanol-water partition coefficient, indicating significantly greater lipophilicity. In the context of 4-aminobenzoate local anesthetics, increased lipophilicity is generally associated with enhanced nerve membrane penetration and a more rapid onset of action [2].

LogP Difference
Reported
Target LogP 2.37 vs Benzocaine 1.86 (+0.51 log units)
Indicates higher lipophilicity in membrane permeability studies
Calculated values; experimental confirmation advised
Lipophilicity Drug Design Membrane Permeability

Polar Surface Area Advantage Over Benzocaine

The topological polar surface area (TPSA) of Methyl 4-(propylamino)benzoate is 38.33 Ų , which is 13.99 Ų lower than the TPSA of benzocaine (52.32 Ų) [1]. This reduction in polar surface area is driven by the replacement of a primary amino group (in benzocaine) with a secondary propylamino group, which reduces hydrogen-bond donor capacity. TPSA values below 60 Ų are generally predictive of favorable passive intestinal absorption, and the lower TPSA of the target compound suggests superior membrane diffusion kinetics compared to benzocaine [2].

Polar Surface Area
Reported
TPSA 38.33 Ų vs Benzocaine 52.32 Ų (−13.99 Ų)
Suggests improved passive diffusion potential in absorption models
Fragment-based TPSA; correlate with experimental permeability
Polar Surface Area Drug Absorption Passive Diffusion

GC Retention Index vs. Benzocaine

Methyl 4-(propylamino)benzoate exhibits a Kovats retention index (RI) of 1778 on a VF-5MS non-polar capillary column under temperature-programmed conditions [1]. In contrast, benzocaine (as its TMS derivative) shows an RI of 1788.15 on a comparable VAR5 column [2]. Although the absolute difference is modest (≈10 RI units), the distinct elution order and peak shape can be exploited for positive identification and quantification in complex mixtures, particularly when benzocaine is present as a contaminant or degradation product.

GC Retention Index
Reported
RI 1778 (VF-5MS) vs Benzocaine TMS RI 1788 (VAR5)
Enables chromatographic separation from benzocaine in complex mixtures
Different column and derivatization; verify under own conditions
Gas Chromatography Analytical Chemistry Quality Control

MW and H-Bonding vs. Chain-Length Analogs

Methyl 4-(propylamino)benzoate (MW 193.24) presents an intermediate molecular weight between the ethyl analog benzocaine (MW 165.19) [1] and the butyl analog (MW 207.27) [2]. Critically, it possesses exactly one hydrogen-bond donor (the secondary amine) and three hydrogen-bond acceptors (ester carbonyl, ester oxygen, amine nitrogen). Benzocaine, by contrast, has two H-bond donors (primary amine) [1]. This reduction in H-bond donor count lowers the compound's aqueous solubility and increases its lipophilicity relative to benzocaine, while the propyl chain length avoids the excessive lipophilicity and potential solubility issues associated with butyl or longer-chain analogs.

MW & H-Bonding
Reported
MW 193.24, 1 HBD vs Benzocaine MW 165.19, 2 HBD
Balanced profile for SAR without extreme lipophilicity of longer-chain analogs
HBD count based on structure; solubility assessment recommended
Physicochemical Properties Solubility Formulation

Methyl 4-(propylamino)benzoate Application Scenarios


SAR Studies of Alkyl 4-Aminobenzoate Anesthetics

Methyl 4-(propylamino)benzoate serves as a critical intermediate-chain probe in SAR investigations of para-alkylamino benzoate local anesthetics. Its LogP (+0.51 units higher than benzocaine) and reduced TPSA (−13.99 Ų) make it ideal for quantifying the impact of increased lipophilicity on sodium channel binding affinity and nerve block duration, without the confounding effects of excessive chain length [1]. This compound fills a specific gap in the homolog series between ethyl (benzocaine) and butyl derivatives.

GC-MS Reference Standard and Method Validation

The compound's distinct retention index (RI = 1778 on VF-5MS) [2] enables its use as a calibration standard or system suitability marker in gas chromatographic methods designed to separate closely related alkylaminobenzoate impurities. Its unambiguous chromatographic signature is particularly valuable in pharmaceutical impurity profiling and environmental residue analysis where benzocaine co-elution is a concern.

Prodrug Design and Permeability Screening

With a LogP of 2.37 and a TPSA of only 38.33 Ų [3], Methyl 4-(propylamino)benzoate represents a favorable scaffold for prodrug design targeting enhanced passive membrane diffusion. Researchers evaluating ester-linked prodrugs of 4-aminobenzoic acid can use this compound to benchmark the permeability contribution of the propylamino substituent relative to the unsubstituted or ethyl-substituted analogs.

Synthetic Intermediate for Aromatic Amines

The secondary amine functionality of Methyl 4-(propylamino)benzoate makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates, including N-alkylated derivatives and heterocyclic compounds. Its intermediate molecular weight and balanced polarity profile facilitate subsequent derivatization reactions under mild conditions, reducing the risk of undesired side reactions often encountered with more reactive primary amines.

Application
Selection Property
Validation Focus
SAR studies of alkyl 4-aminobenzoate homologs
Incremental LogP and PSA shift vs. benzocaine
Reported sodium channel binding and nerve block onset context
GC-MS reference standard for impurity profiling
Distinct retention index (RI 1778)
Chromatographic resolution from benzocaine and related esters
Prodrug permeability screening scaffold
Low TPSA (38.33 Ų) and balanced H-bond profile
Passive diffusion and membrane permeability assay context
Synthetic building block for aromatic amines
Secondary amine functionality with moderate MW
Derivatization reactivity and purity control in synthesis

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